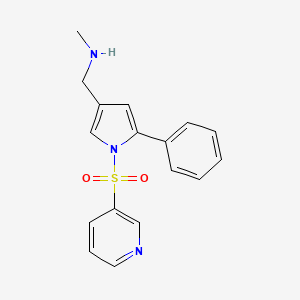
N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine
Vue d'ensemble
Description
N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine, also known as MPSPM, is a chemical compound with potential therapeutic applications. This compound has been the subject of scientific research due to its unique structure and potential biological activity.
Applications De Recherche Scientifique
Photocytotoxicity and Cellular Imaging : Iron(III) complexes involving similar pyridinyl methanamine structures have been synthesized and examined for their photocytotoxic properties. These complexes, notably including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have displayed remarkable photocytotoxicity in red light to various cell lines, suggesting potential applications in cancer therapy and cellular imaging (Basu et al., 2014).
Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine, which bear structural resemblance to the queried compound, have been synthesized and screened for anticonvulsant activity. Some of these compounds have exhibited significant seizures protection, indicating potential therapeutic applications in neurology (Pandey & Srivastava, 2011).
Cancer Treatment and Cellular Uptake : Iron(III) complexes using modified pyridinyl methanamine structures have been studied for their uptake in cancer cells and photocytotoxicity. These complexes have shown significant effectiveness in various cancer cells with low dark toxicity, pointing towards their potential in targeted cancer treatment (Basu et al., 2015).
Catalytic Applications in Organic Chemistry : Compounds with pyridinyl methanamine structures have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These complexes have shown good catalytic activity and selectivity in various chemical reactions, indicating their importance in organic synthesis and catalysis (Roffe et al., 2016).
Anticancer Activity of Metal Complexes : Palladium and platinum complexes based on Schiff bases of pyridinyl methanamine derivatives have been synthesized and characterized for their anticancer activity. These complexes have demonstrated strong DNA-binding affinity and significant cytotoxicity against various cancerous cell lines, suggesting their potential in developing new cancer treatments (Mbugua et al., 2020).
Propriétés
IUPAC Name |
N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-18-11-14-10-17(15-6-3-2-4-7-15)20(13-14)23(21,22)16-8-5-9-19-12-16/h2-10,12-13,18H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHAQNMEDLAMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



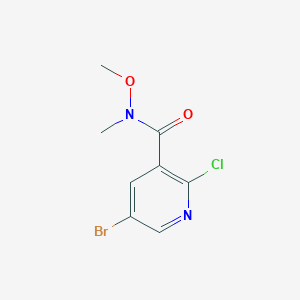

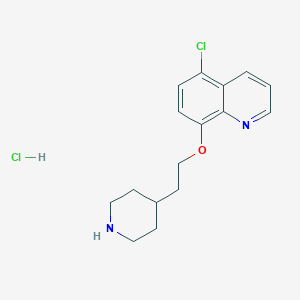
![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)
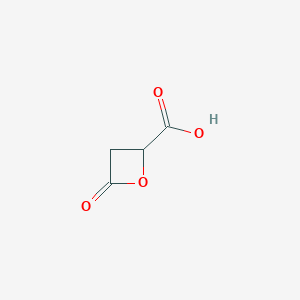
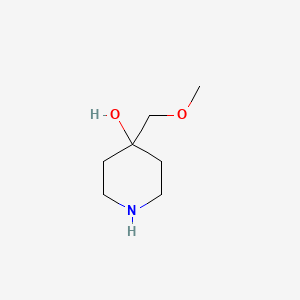
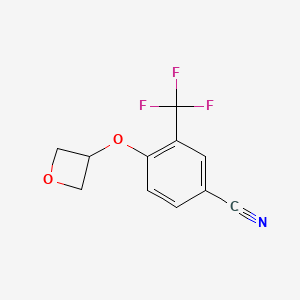
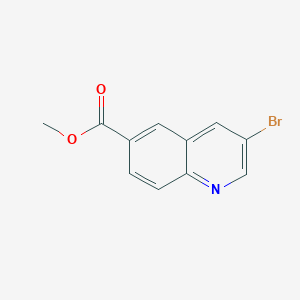
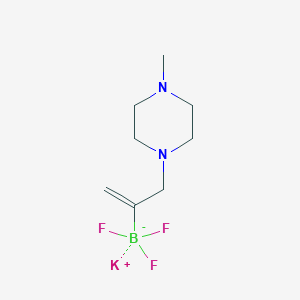
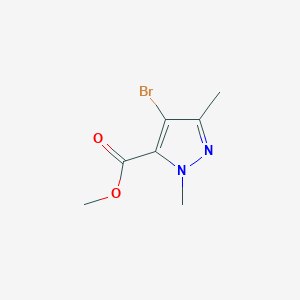

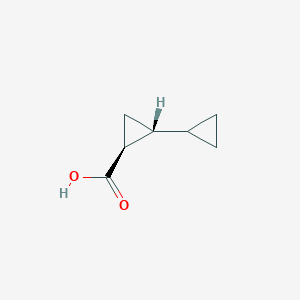
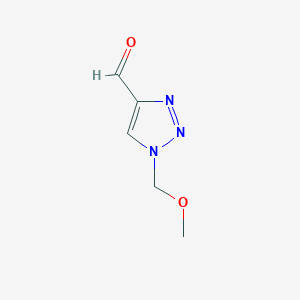
![6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile](/img/structure/B1426452.png)